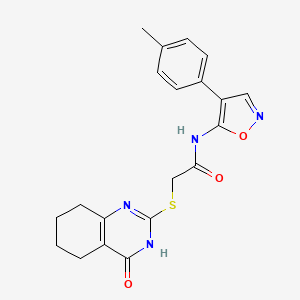

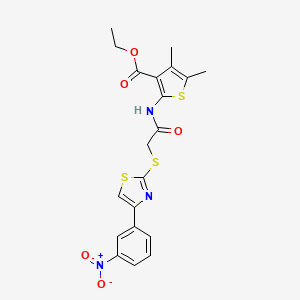

2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a derivative of quinazolinone, a bicyclic compound consisting of a fusion of benzene and quinazoline rings. Quinazolinone derivatives are known for their wide range of biological activities, including anticancer properties. They often act as inhibitors for various enzymes and are of interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the formation of the quinazolinone core followed by various functionalization reactions. In the context of similar compounds, the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which share a similar core structure, was achieved by using dicyclohexylcarbodiimide (DCC) and azide coupling methods . These methods are likely applicable to the synthesis of the compound , with modifications to incorporate the specific isoxazole and acetamide functionalities.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone core. The specific compound mentioned would also contain a thioether linkage to an isoxazole ring and an acetamide side chain. The structure determination of related compounds has been carried out using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . These techniques would be essential in confirming the structure of the compound .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including methylation and interaction with amines. For instance, methylation reactions of 2-hydroxythiazoloisoquinolines have been studied, showing exclusive methylation on the N-3 atom in the thiazole ring or a mixture of O- and N-methylated products depending on the methylating agent . While the compound does not have a hydroxythiazoloisoquinoline moiety, similar reactivity could be expected at nucleophilic sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the cytotoxic activity of related compounds against certain cancer cell lines has been evaluated, with some compounds exhibiting significant activity . The compound would likely have unique properties that could be assessed through experimental studies, including its potential biological activity.

Applications De Recherche Scientifique

Synthesis and Derivatives

This compound belongs to a broader class of chemicals involved in novel synthesis methods for acetamides bearing significant structural moieties. For example, Nguyen et al. (2022) have reported the successful synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as new derivatives through a multi-step process starting from anthranilic acid and aryl isothiocyanates. These derivatives were characterized by IR, 1H-NMR, 13C-NMR, and HR-MS spectra, highlighting their potential for varied biological activities and research applications Nguyen et al., 2022.

Antitumor Activity

Antitumor activities have been explored within similar structural frameworks. Al-Suwaidan et al. (2016) synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. They found that some derivatives demonstrated broad spectrum antitumor activity, significantly more potent than the control, indicating the potential for these compounds in cancer research Al-Suwaidan et al., 2016.

Antibacterial Activity

Research by Singh et al. (2010) on compounds related to the given chemical structure showed promising antibacterial properties. They synthesized a series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido -1,2,4-triazoles and found significant antibacterial activity against common pathogens, suggesting potential applications in developing new antimicrobial agents Singh et al., 2010.

Antiproliferative and VEGFR-2 Inhibition

Hassan et al. (2021) investigated the antiproliferative activity of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, which showed higher cytotoxic activity than staurosporine against breast cancer T-47D cell line. Their research on VEGFR-2 inhibitory activity further indicates these compounds' potential in cancer treatment strategies Hassan et al., 2021.

Molecular Docking and Anticancer Potency

Mehta et al. (2019) conducted a study on similar acetamide derivatives, evaluating their antimicrobial and anticancer activities alongside molecular docking studies. Their findings revealed significant antimicrobial activity and anticancer potency, suggesting these compounds' utility in drug design and discovery Mehta et al., 2019.

Propriétés

IUPAC Name |

N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-12-6-8-13(9-7-12)15-10-21-27-19(15)23-17(25)11-28-20-22-16-5-3-2-4-14(16)18(26)24-20/h6-10H,2-5,11H2,1H3,(H,23,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDSENZIGBPSPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC4=C(CCCC4)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)

![N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2542048.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)

![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)

![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)

![1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B2542059.png)

![(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2542061.png)

![4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2542065.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)